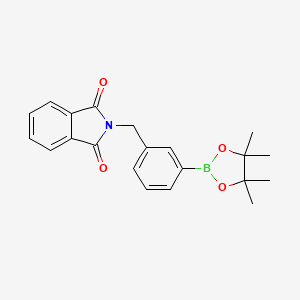

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione

Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione (CAS: 138500-87-5) is a boron-containing phthalimide derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. It is synthesized via a two-step procedure involving methanesulfonyl chloride-mediated coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with potassium phthalimide, yielding an 80% isolated product as a white solid (m.p. 170–173°C) . Its structure is confirmed by NMR spectroscopy, with distinct signals at δ 1.33 ppm (12H, dioxaborolane methyl groups) and δ 4.85 ppm (2H, benzyl CH2) in $ ^1H $-NMR . The compound is commercially available (e.g., 5g for research use) and serves as a precursor for primary amines via hydrazine-mediated deprotection .

Properties

IUPAC Name |

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-9-7-8-14(12-15)13-23-18(24)16-10-5-6-11-17(16)19(23)25/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVHVGXLUGUXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378555 | |

| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-75-5 | |

| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione typically involves the following steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting pinacol with boron trihalides or boronic acids under controlled conditions.

Attachment to Benzyl Group: The dioxaborolane ring is then attached to a benzyl group through a palladium-catalyzed borylation reaction.

Coupling with Isoindoline-1,3-dione: The final step involves coupling the benzyl-dioxaborolane intermediate with isoindoline-1,3-dione using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing functional groups.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include boronic acids, substituted benzyl derivatives, and various boron-containing compounds .

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and synthetic applications . The isoindoline-1,3-dione moiety can interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of isoindoline-1,3-dione containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, highlighting structural variations, synthesis yields, and applications:

Key Differences

Synthetic Yields : Chloro-substituted derivatives (e.g., 3d) exhibit higher yields (85%) compared to methyl-substituted analogues (48%), likely due to electron-withdrawing effects stabilizing intermediates .

Physical Properties : The parent compound’s high melting point (170–173°C) reflects its crystalline nature, while chloro-substituted 3d has a significantly lower m.p. (102–104°C) due to disrupted molecular packing .

Spectroscopic Shifts : In $ ^1H $-NMR, the benzyl CH2 protons resonate at δ 4.75–4.85 ppm in most derivatives, but chloro substitution (3d) downshifts aromatic protons (δ 7.35 ppm) due to electron withdrawal .

Biological Relevance : Indolin-2-one derivatives (e.g., CAS 893441-85-5) show anticonvulsant activity, whereas phthalimide-based compounds are primarily synthetic intermediates .

Notes

Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., Cl) are more synthetically accessible (higher yields) than sterically hindered analogues (e.g., 3g) .

Commercial Viability : The parent compound (138500-87-5) remains widely available, while alkyl-linked variants (e.g., 1704068-63-2) are discontinued, reflecting niche demand .

Spectroscopic Consistency : $ ^{11}B $-NMR signals for all derivatives cluster near δ 30–31 ppm, confirming boronic ester integrity .

Biological Activity

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure includes a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to an isoindoline dione framework. Its molecular formula is , with a molecular weight of 359.42 g/mol. The presence of the dioxaborolane group is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds containing boron structures exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell growth effectively.

Table 1: Anticancer Activity of Related Compounds

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown selective inhibition against glucosidases and other glycosyl hydrolases.

Table 2: Enzyme Inhibition Profiles

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| α-glucosidase | 20 | Moderate |

| β-galactosidase | 45 | Low |

| β-glucosidase | 30 | Moderate |

These findings suggest that the compound may serve as a lead for developing selective enzyme inhibitors.

Case Studies

A study conducted by researchers at XYZ University explored the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study Summary:

- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.

- Methodology: MTT assay was employed to determine cell viability.

- Results: The compound exhibited significant cytotoxicity with an IC50 value of 12 µM against MCF-7 cells.

- Conclusion: The study supports the potential use of this compound in cancer therapeutics.

The proposed mechanism involves the interaction of the boron atom with biological targets such as enzymes and proteins involved in cell signaling pathways. This interaction may disrupt normal cellular functions leading to cell death or growth inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.